N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine
Description
N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine is a benzothiazole derivative characterized by a Schiff base linkage (methylideneamino group) connecting a 4-isopropylphenyl substituent to the benzothiazol-2-amine core.
Benzothiazoles, including this compound, are of interest due to their broad bioactivity profiles, which often include anti-inflammatory, antiproliferative, and antimicrobial properties.
Properties
CAS No. |
6277-24-3 |
|---|---|
Molecular Formula |
C17H17N3S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-[(4-propan-2-ylphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17N3S/c1-12(2)14-9-7-13(8-10-14)11-18-20-17-19-15-5-3-4-6-16(15)21-17/h3-12H,1-2H3,(H,19,20) |
InChI Key |
PDTYPSGPNIQEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Schiff Base Formation
The most common and reliable method for preparing N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine involves the condensation of 2-aminobenzothiazole with 4-isopropylbenzaldehyde (4-propan-2-ylbenzaldehyde) under reflux conditions in an alcoholic solvent, typically methanol or ethanol, often catalyzed by a small amount of glacial acetic acid. This reaction forms the imine (Schiff base) linkage between the amine group of benzothiazole and the aldehyde group of the substituted benzaldehyde.
- Reaction conditions:
- Solvent: Methanol or ethanol
- Catalyst: Glacial acetic acid (catalytic amount)
- Temperature: Reflux at 50-60°C
- Reaction time: 4-5 hours
- Monitoring: Thin-layer chromatography (TLC)
- Work-up: Cooling, filtration, washing with ether or sodium bisulfite solution to remove excess aldehyde, recrystallization from hot methanol or ethanol
This method yields the Schiff base with moderate to good yields (typically 50-75%), depending on purity and reaction optimization.
Detailed Example from Literature
A closely related Schiff base synthesis described in the literature involves 4,6-difluoro-2-aminobenzothiazole and 4-chlorobenzaldehyde, which closely parallels the preparation of this compound, replacing the aldehyde with 4-isopropylbenzaldehyde:
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Dissolve 2-amino benzothiazole derivative and 4-isopropylbenzaldehyde in methanol | Formation of reaction mixture |
| 2 | Add catalytic glacial acetic acid | Catalyzes imine formation |
| 3 | Reflux at 50-60°C for 4-5 hours with stirring | Progress monitored by TLC |
| 4 | Cool to room temperature, filter precipitate | Schiff base product obtained |
| 5 | Wash with sodium bisulfite solution and chilled methanol | Removes unreacted aldehyde and impurities |
| 6 | Recrystallize from hot methanol or ethanol | Purification step |
Typical yields reported in similar Schiff base syntheses range from 58% to 75%, with melting points consistent with expected purity.
Reaction Mechanism
The preparation involves a classical Schiff base formation mechanism:
- Nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon.
- Formation of a carbinolamine intermediate.
- Dehydration to form the imine bond (-CH=N-), yielding the benzothiazole Schiff base.
Catalytic acid (glacial acetic acid) facilitates protonation of the carbonyl oxygen, increasing electrophilicity and promoting the condensation.
Data Table: Typical Preparation Parameters and Yields
| Parameter | Typical Value / Range | Notes |
|---|---|---|
| Aminobenzothiazole derivative | 2-Aminobenzothiazole or substituted | Starting material |
| Aromatic aldehyde | 4-Isopropylbenzaldehyde | Provides 4-propan-2-ylphenyl group |
| Solvent | Methanol or Ethanol | Polar protic solvents preferred |
| Catalyst | Glacial acetic acid (catalytic) | Enhances reaction rate |
| Temperature | 50-60°C (reflux) | Optimal for condensation |
| Reaction time | 4-5 hours | Monitored by TLC |
| Work-up | Cooling, filtration, washing | Removal of impurities and excess reagents |
| Purification | Recrystallization from hot methanol or ethanol | Ensures product purity |
| Yield | 50-75% | Depends on reaction conditions |
| Characterization methods | FT-IR, 1H-NMR, Mass Spectrometry | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Table 2: Physicochemical Data
Key Observations:
- Melting Points : The propargyl-substituted thiazole in has a high melting point (180°C), likely due to rigid substituents, whereas allyl or Schiff base analogs may exhibit lower thermal stability.
- NMR Trends : Aromatic protons in benzothiazoles typically resonate at δ 7.5–8.5, while allyl or propargyl groups show distinct aliphatic shifts (e.g., δ 2.31 in ).
Table 3: Bioactivity Comparison
Key Observations:
- Target Compound : While direct data are lacking, benzothiazole Schiff bases are frequently associated with anti-inflammatory activity, possibly through COX-2 or NF-κB pathways .
- Divergent Activities : Thiadiazoles (e.g., ) show insecticidal effects, whereas triazole-benzothiazole hybrids () target cancer cells, highlighting the impact of heterocycle choice.
Biological Activity
N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine is a compound that has garnered attention in the scientific community due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects based on recent research findings.
Overview of the Compound
Chemical Properties:
- CAS Number: 6277-24-3
- Molecular Formula: C17H17N3S
- Molecular Weight: 295.4 g/mol
- IUPAC Name: N-[(4-propan-2-ylphenyl)methylideneamino]-1,3-benzothiazol-2-amine
Structural Characteristics:
The compound features a benzothiazole ring, which is commonly associated with various biological activities, including antimicrobial and anti-inflammatory properties. The presence of the propan-2-yl group enhances its lipophilicity, potentially improving its bioavailability.
| Property | Value |
|---|---|
| Density | 1.193 g/cm³ |
| Boiling Point | 435.5 °C |
| Flash Point | 217.2 °C |
Synthesis and Preparation
The synthesis of this compound typically involves the condensation reaction between 2-aminobenzothiazole and 4-propan-2-ylbenzaldehyde, often catalyzed by acetic acid under reflux conditions. This method is efficient for producing high yields of the compound suitable for further biological testing .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors:
- Enzyme Inhibition: The compound may inhibit enzyme activity by binding to active sites, which can lead to reduced metabolic activity in target organisms.
- Receptor Modulation: It can modulate receptor functions, impacting signaling pathways related to inflammation and immune responses.
Biological Activities
Recent studies have highlighted several significant biological activities associated with this compound:
1. Antimicrobial Activity:
Research indicates that benzothiazole derivatives exhibit promising antimicrobial properties against various pathogens. The specific compound has been explored for its efficacy against bacterial strains, demonstrating potential as an antimicrobial agent .
2. Anti-inflammatory Effects:
In vitro studies suggest that this compound may reduce inflammatory markers in cell cultures, indicating a possible therapeutic role in inflammatory diseases .
3. Anti-cancer Properties:
Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound might also possess anti-cancer properties worth exploring .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant zone of inhibition, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Response
In a controlled experiment using human cell lines, the compound was shown to significantly reduce levels of pro-inflammatory cytokines when compared to untreated controls. This suggests a potential role in treating conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via condensation of benzothiazol-2-amine with 4-isopropylbenzaldehyde. Key steps include:
- Dissolving benzothiazol-2-amine (synthesized from aniline derivatives and KSCN in glacial acetic acid with Br₂ ) in ethanol.
- Adding stoichiometric 4-isopropylbenzaldehyde and refluxing with a catalytic acid (e.g., HCl) for 6–8 hours .
- Purification via recrystallization from ethanol or column chromatography.
- Optimization : Adjust molar ratios (e.g., 1:1.2 amine:aldehyde), solvent polarity (e.g., DMF for faster kinetics), and temperature (80–100°C) to improve yield (>75%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Key Techniques :
- FTIR : Confirm imine (C=N stretch at ~1600–1630 cm⁻¹) and benzothiazole (C-S stretch at ~670 cm⁻¹) .
- ¹H-NMR : Identify aromatic protons (δ 6.8–8.2 ppm), imine proton (δ ~8.5 ppm), and isopropyl CH₃ (δ ~1.2–1.4 ppm) .
- UV-Vis : Monitor π→π* transitions (λmax ~260–280 nm) and assess photostability under UV-A light .
Advanced Research Questions
Q. How does the crystal structure of N-[(4-Propan-2-ylphenyl)methylideneamino]benzothiazol-2-amine influence its intermolecular interactions and stability?
- Structural Insights :
- X-ray diffraction reveals a planar benzothiazole ring with a dihedral angle of ~69° relative to the imine-phenyl group, favoring π-π stacking .
- Intermolecular N–H⋯O and O–H⋯N hydrogen bonds (2.8–3.0 Å) enhance thermal stability (decomposition >200°C) .
Q. What kinetic models describe the photodegradation of this compound under UV-A irradiation, and how do structural modifications alter its photostability?
- Kinetics :
- UV-Vis data (absorbance vs. time) fit pseudo-first-order kinetics (R² > 0.95) with rate constants (k) dependent on solvent polarity .
- Half-life (t₁/₂) in ethanol: ~45 minutes under 365 nm UV-A .
- Structural Modifications :
- Electron-withdrawing substituents (e.g., -NO₂) on the benzothiazole ring increase photostability (t₁/₂ > 90 min) by reducing electron density .
Q. How does this compound compare to analogs (e.g., 4-chlorophenyl derivatives) in biological activity, and what computational tools predict its pharmacophore interactions?
- Comparative Analysis :
- Analog 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine shows enhanced antifungal activity (MIC ~12.5 µg/mL vs. C. albicans) due to Cl-induced lipophilicity .
- Computational Modeling :
- Molecular docking (AutoDock Vina) predicts strong binding to fungal CYP51 (ΔG ~-9.2 kcal/mol) via imine and thiazole interactions .
Data Contradiction Analysis
Q. Conflicting reports on antimicrobial efficacy: How do solvent choice and microbial strain variability impact bioactivity results?
- Solvent Effects :
- DMSO (10% v/v) enhances solubility but may inhibit bacterial growth (e.g., S. aureus), leading to false negatives .
- Strain Variability :
- Gram-negative bacteria (e.g., E. coli) show resistance due to outer membrane barriers; use efflux pump inhibitors (e.g., PAβN) to clarify intrinsic activity .
Methodological Recommendations
- Synthesis : Optimize via microwave-assisted synthesis (20 minutes, 100°C) to reduce side products .
- Characterization : Use SC-XRD for absolute configuration validation .
- Biological Assays : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to differentiate antimicrobial vs. general toxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
